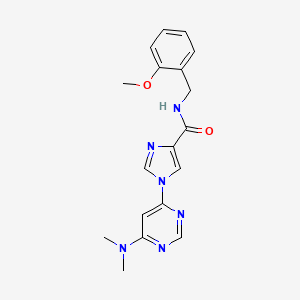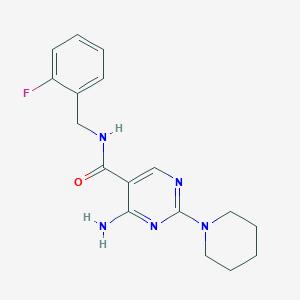![molecular formula C21H20FN3O4 B11196028 N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11196028.png)
N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of pyrimidinyl acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Substitution reactions: Introduction of the 4-fluorophenyl and 3,4-dimethoxyphenyl groups through nucleophilic aromatic substitution.
Acylation: The final step might involve the acylation of the pyrimidine derivative with an appropriate acyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydropyrimidines.
Scientific Research Applications
Chemistry
Catalysis: Compounds like this can be used as ligands in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential inhibitors of enzymes involved in metabolic pathways.
Receptor Binding: Studied for their ability to bind to specific receptors in the body.
Medicine
Drug Development: Potential candidates for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry
Agriculture: Possible use as agrochemicals, such as herbicides or fungicides.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-[2-(4-FLUOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE would depend on its specific biological target. Generally, such compounds might:
Inhibit enzyme activity: By binding to the active site of an enzyme.
Modulate receptor activity: By acting as agonists or antagonists at receptor sites.
Comparison with Similar Compounds
Similar Compounds
- **N-(3,4-DIMETHOXYPHENYL)-2-[2-(4-CHLOROPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
- **N-(3,4-DIMETHOXYPHENYL)-2-[2-(4-BROMOPHENYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
Uniqueness
The presence of the 4-fluorophenyl group might confer unique properties such as increased lipophilicity or altered electronic effects, which can influence the compound’s biological activity and chemical reactivity.
Properties
Molecular Formula |
C21H20FN3O4 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C21H20FN3O4/c1-13-10-20(27)25(21(23-13)14-4-6-15(22)7-5-14)12-19(26)24-16-8-9-17(28-2)18(11-16)29-3/h4-11H,12H2,1-3H3,(H,24,26) |
InChI Key |
LVEVHUJGLWJLGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-methylcyclohexyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11195951.png)
![2-(4-Methylphenyl)-5-[(4-phenoxybutyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11195959.png)

![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11195973.png)
![2-(5-methyl-3-oxo-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11195979.png)
![4-[(5xi,9xi,13xi,17xi,18xi)-19,28-Epoxyoleanan-3-yloxy]-4-oxobutanoic acid](/img/structure/B11195996.png)
![N-cyclopentyl-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11196009.png)
![N-(4-fluorophenyl)-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11196015.png)

![3-(3-Chlorophenyl)-5-{[5-(3-fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11196035.png)
![N-(3,5-Dimethoxyphenyl)-2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamide](/img/structure/B11196040.png)
![N-(3,5-Dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-YL]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11196048.png)
![N-[2-(4-chlorophenyl)ethyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11196058.png)
![N-(2,5-dimethylphenyl)-2-[4-ethyl-2-(3-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11196066.png)
